4-(4-chlorobenzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide
CAS No.: 1171022-36-8
Cat. No.: VC11931068
Molecular Formula: C17H18ClN5O4S
Molecular Weight: 423.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171022-36-8 |
|---|---|
| Molecular Formula | C17H18ClN5O4S |
| Molecular Weight | 423.9 g/mol |
| IUPAC Name | 4-(4-chlorophenyl)sulfonyl-N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]butanamide |
| Standard InChI | InChI=1S/C17H18ClN5O4S/c1-11-10-14(23(2)22-11)16-20-21-17(27-16)19-15(24)4-3-9-28(25,26)13-7-5-12(18)6-8-13/h5-8,10H,3-4,9H2,1-2H3,(H,19,21,24) |
| Standard InChI Key | WYBSRGXZRYMIFK-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl)C |
| Canonical SMILES | CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl)C |
Introduction
Synthesis
The synthesis of 4-(4-chlorobenzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide typically involves multi-step organic reactions. Common methods may include:
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Step 1: Formation of the oxadiazole ring using appropriate precursors.
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Step 2: Introduction of the pyrazole moiety.
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Step 3: Attachment of the 4-chlorobenzenesulfonyl group.
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for confirming the structure of the synthesized compound.
Biological Activities
While specific biological activity data for 4-(4-chlorobenzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide are not readily available, compounds with similar scaffolds have shown promising antimicrobial and anti-inflammatory properties. For instance, oxadiazole derivatives have been explored for their anticancer potential , and pyrazole derivatives are known for their anti-inflammatory effects .
Research Findings and Future Directions
Given the potential biological activities associated with its structural components, 4-(4-chlorobenzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide warrants further investigation. Future research should focus on:
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In Vitro and In Vivo Studies: To evaluate its efficacy and safety as a potential therapeutic agent.
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Structure-Activity Relationship (SAR) Studies: To optimize its biological activity by modifying the existing scaffold.
Data Table: Potential Biological Activities of Related Compounds
| Compound Scaffold | Biological Activity |
|---|---|
| Oxadiazole Derivatives | Antimicrobial, Anticancer |
| Pyrazole Derivatives | Anti-inflammatory, Antimicrobial |
| Sulfonamide Derivatives | Antibacterial, Enzyme Inhibition |
This table highlights the potential biological activities of compounds with similar structural components to 4-(4-chlorobenzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide, suggesting areas for future research and development.
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